molecular formula C20H18ClNO B1393854 2-(4-Isopropylphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-25-0

2-(4-Isopropylphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1393854
M. Wt: 323.8 g/mol
InChI Key: ATFKUNSDZMTQSS-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-8-methylquinoline-4-carbonyl chloride is a potent inducer of human lymphocytes . It has been shown to be clastogenic and mutagenic, inducing DNA lesions in vitro . This compound induces the production of reactive oxygen species and results in the formation of naphthofurans, which are reactive intermediates that can form DNA adducts or cause mutations .


Synthesis Analysis

The synthesis of similar compounds often involves electrophilic substitution reactions . For example, alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .

Scientific Research Applications

Photophysical Properties and Metal Complexation

Quinoline derivatives are known for their ability to form stable complexes with various metals, which have significant implications in catalysis, material science, and photophysical studies. For instance, benzo[h]quinoline and 8-methylquinoline complexes have been investigated for their interaction with palladium(II), revealing insights into ligand-metal interactions and the formation of stable complexes upon replacing chloride ligands with nitrate or perchlorate (Deeming, Rothwell, Hursthouse, & New, 1978). These studies underscore the potential of quinoline derivatives in synthesizing new metal-organic frameworks and catalysts.

Ligand Design and Organometallic Chemistry

Quinoline derivatives serve as valuable ligands in organometallic chemistry, influencing the reactivity and stability of metal complexes. Research on compounds like 8-methylquinoline demonstrates their utility in constructing organometallic frameworks with unique properties (Nonoyama, 1974). These frameworks find applications in catalysis, where the electronic and steric properties of the ligands can significantly affect the catalytic activity and selectivity.

Photoluminescence and Material Science

The photophysical properties of quinoline derivatives, including their fluorescence and phosphorescence, are of great interest in material science. These compounds are studied for their potential applications in light-emitting devices, sensors, and other photonic materials. For example, the study of luminescent Pt(II) complexes bearing quinoline derivatives highlights the relationship between molecular structure, photophysical properties, and potential applications in organic light-emitting diodes (OLEDs) (Ku et al., 2015).

Synthetic Chemistry and Heterocyclic Compounds

Quinoline derivatives are pivotal in synthetic chemistry, particularly in constructing complex heterocyclic compounds. Their reactivity and versatility allow for the synthesis of a wide range of nitrogen-containing heterocycles, which are crucial in pharmaceuticals, agrochemicals, and dyes. Studies on the synthesis of nitrogen-containing heterocycles based on quinoline derivatives shed light on new synthetic pathways and the potential for creating novel compounds with desirable properties (Elenich et al., 2016).

properties

IUPAC Name

8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-12(2)14-7-9-15(10-8-14)18-11-17(20(21)23)16-6-4-5-13(3)19(16)22-18/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFKUNSDZMTQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylphenyl)-8-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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